4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2731014-67-6
VCID: VC11534386
InChI: InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3
SMILES:
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol

4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole

CAS No.: 2731014-67-6

VCID: VC11534386

Molecular Formula: C5H6BrF2N3

Molecular Weight: 226.02 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole - 2731014-67-6

Description

1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring. They are known for their versatility in medicinal chemistry, agrochemistry, and material science due to their stability and ability to participate in various chemical reactions.

The specific compound "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole" is a halogenated triazole derivative with potential applications in pharmaceuticals and materials due to its functional groups:

  • Bromo group (-Br): Often enhances biological activity by increasing lipophilicity and binding affinity.

  • Difluoromethyl group (-CF₂H): Known for modulating metabolic stability and bioavailability.

  • Ethyl group (-C₂H₅): Contributes to hydrophobic interactions in biological systems.

Structural Features

The compound's structure can be described as follows:

  • Core: 1,2,3-triazole ring.

  • Substituents:

    • A bromine atom at position 4.

    • A difluoromethyl group at position 5.

    • An ethyl group at position 2.

These substituents influence the compound's physicochemical properties, such as polarity, solubility, and reactivity.

Medicinal Chemistry

Triazole derivatives are widely studied for their biological activities:

  • Antimicrobial Activity: The presence of halogens like bromine often enhances antibacterial or antifungal properties.

  • Antiviral Properties: Triazoles have shown efficacy against viral pathogens in various studies.

  • Enzyme Inhibition: Substituted triazoles can act as inhibitors for enzymes like cytochrome P450 or kinases.

Agrochemicals

Halogenated triazoles are used in fungicides and herbicides due to their ability to inhibit fungal growth by targeting sterol biosynthesis.

Material Science

Triazole derivatives are employed in:

  • Corrosion inhibitors.

  • Ligands in coordination chemistry.

  • Components in organic electronics.

Synthesis

The synthesis of halogenated triazoles typically involves:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for constructing triazole rings.

  • Halogenation: Introduction of bromine at specific positions using reagents like N-bromosuccinimide (NBS).

  • Fluorination: Incorporation of difluoromethyl groups via specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Research Gaps

While the compound "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole" has not been explicitly detailed in the search results, future studies could focus on:

  • Biological activity screening for antimicrobial or anticancer properties.

  • Evaluation of pharmacokinetics and metabolic stability.

  • Exploration of its role as a ligand in organometallic complexes.

If more specific data or experimental findings about this compound become available from reliable sources, they can further elucidate its properties and applications.

CAS No. 2731014-67-6
Product Name 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Molecular Formula C5H6BrF2N3
Molecular Weight 226.02 g/mol
IUPAC Name 4-bromo-5-(difluoromethyl)-2-ethyltriazole
Standard InChI InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3
Standard InChIKey QLVXKEWECOYZSO-UHFFFAOYSA-N
Canonical SMILES CCN1N=C(C(=N1)Br)C(F)F
Purity 95
PubChem Compound 165606151
Last Modified Aug 25 2023

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